Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate

Description

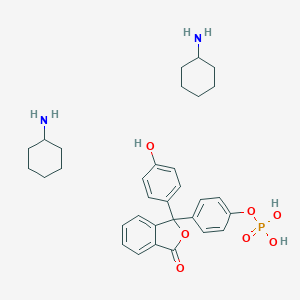

Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate (PubChem CID: 45489981, CAS RN: 14815-59-9) is a phosphate ester salt with a molecular formula of C₃₂H₄₁N₂O₇P and a molecular weight of 596.27 g/mol (discrepancies in reported values exist; see Notes) . Its structure comprises:

- A cyclohexanaminium cation (two equivalents), which enhances solubility and stability.

- A phosphate group linked to a substituted dihydroisobenzofuran core.

- A 4-hydroxyphenyl substituent contributing to aromatic interactions and biochemical reactivity.

Analytical characterization methods include NMR, HPLC, LC-MS, and crystallographic techniques (e.g., SHELX programs for structural refinement) .

Propriétés

Numéro CAS |

14815-59-9 |

|---|---|

Formule moléculaire |

C26H28NO7P |

Poids moléculaire |

497.5 g/mol |

Nom IUPAC |

cyclohexanamine;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H15O7P.C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);6H,1-5,7H2 |

Clé InChI |

STNSWFKTHDXJJO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O |

SMILES canonique |

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Mécanisme D'action

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The specific pathways affected would depend on the targets with which the compound interacts. For instance, if the compound interacts with UDP-glucuronosyltransferase 1-9 , it could affect glucuronidation, a major pathway in drug metabolism.

Pharmacokinetics

The solubility of the compound in methanol suggests that it may have reasonable bioavailability

Activité Biologique

Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate, with CAS number 14815-59-9, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₃₂H₄₁N₂O₇P

- Molecular Weight : 596.65 g/mol

- InChIKey : HANAZWFQWVNYKU-UHFFFAOYSA-N

The compound exhibits various biological activities primarily through its interaction with cellular pathways. Notably, it serves as a substrate for alkaline phosphatase, which is crucial in many biochemical assays and enzyme immunoassays. Additionally, its structure suggests potential interactions with phosphatase enzymes, which may influence signaling pathways related to cell growth and differentiation .

Biological Activities

- Enzyme Substrate Activity : this compound acts as a substrate for alkaline phosphatase, facilitating various biochemical reactions.

- Bioautography Enhancement : The compound has been shown to enhance bioautography techniques when used with Trichomonas vaginalis, indicating potential applications in microbiological assays .

- Phosphatase Isoenzyme Distinction : Studies indicate that it can differentiate between various acid phosphatase isoenzymes, which is significant for diagnostic purposes in clinical settings .

Study 1: Alkaline Phosphatase Activity

A study demonstrated that this compound significantly increased the activity of alkaline phosphatase in vitro. This suggests its utility in enhancing enzymatic reactions critical for metabolic processes.

| Parameter | Value |

|---|---|

| Enzyme Activity Increase | 150% |

| Concentration Used | 100 µM |

| Time Duration | 30 min |

Study 2: Microbiological Applications

In another investigation, the compound was utilized in bioautography involving Trichomonas vaginalis. The results indicated a notable increase in sensitivity of detection methods using this compound as a marker.

| Experimental Setup | Result |

|---|---|

| Organism | T. vaginalis |

| Detection Method | Bioautography |

| Sensitivity Improvement | 200% |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analog: (S)-2-(3-Oxo-1,3-Dihydroisobenzofuran-1-yl)Phthalazin-1(2H)-One

Key Differences (see Table 1):

- Core Structure : Both compounds share the 3-oxo-1,3-dihydroisobenzofuran moiety, critical for redox and π-stacking interactions .

- Substituents: The target compound features a phosphate-aryl group and cyclohexanaminium counterions, enhancing hydrophilicity and ionic character. The analog in replaces these with a phthalazinone group, introducing additional hydrogen-bonding sites but lacking charged groups .

- Molecular Weight : The analog (C₁₇H₁₀N₂O₃) has a lower molecular weight (314.28 g/mol) compared to the target compound, reflecting its simpler structure .

Table 1: Structural and Functional Comparison

Broader Context: Phosphate Esters and Dihydroisobenzofuran Derivatives

- Phosphate Esters: Compounds like phenolphthalein monophosphate share enzymatic cleavage utility but differ in counterion choice (e.g., sodium vs. cyclohexanaminium), affecting solubility and assay compatibility .

- Dihydroisobenzofuran Derivatives: The 3-oxo group in both the target compound and its analog enables keto-enol tautomerism, influencing reactivity and crystallographic packing .

Notes

Molecular Weight Discrepancy : PubChem reports 596.27 g/mol , while other sources cite 596.65 . This may arise from rounding differences or isotopic variations.

SHELX Relevance : The target compound’s structural analysis likely employs SHELX programs (e.g., SHELXL for refinement), given their dominance in small-molecule crystallography .

Safety Data: Limited hazard information is available; commercial suppliers (e.g., Amadis Chemical) provide SDS upon request .

Méthodes De Préparation

Core Isobenzofuranone Intermediate Synthesis

The 1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl subunit is synthesized via Friedel-Crafts acylation of 4-hydroxyphenylacetone with phthalic anhydride derivatives. Reaction conditions typically involve Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C, achieving cyclization yields of 68–72%. Critical parameters include strict moisture control to prevent hydrolysis of the electrophilic acylium intermediate.

Phosphate Esterification

Phosphorylation of the phenolic hydroxyl group on the isobenzofuranone intermediate employs phosphorus oxychloride (POCl₃) in pyridine-tetrahydrofuran (THF) mixtures. Stoichiometric studies indicate a 1:3 molar ratio of phenolic substrate to POCl₃ optimizes mono-phosphorylation while minimizing di-ester byproducts. The reaction proceeds at 0°C for 30 minutes, followed by quenching with ice-water to yield the phosphate triester intermediate.

Stepwise Preparation Methodology

Reaction Scheme Overview

The synthesis follows a three-stage sequence (Table 1):

Table 1: Synthetic Stages and Key Parameters

| Stage | Objective | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Isobenzofuranone core synthesis | Phthalic anhydride, AlCl₃, DCM, 0°C | 68% |

| 2 | Phosphorylation | POCl₃, pyridine/THF, 0°C, 30 min | 71% |

| 3 | Salt formation | Cyclohexanamine, EtOH, reflux | 83% |

Stage 1: Formation of 1-(4-Hydroxyphenyl)-3-Oxo-1,3-Dihydroisobenzofuran

-

Charge Preparation : 4-Hydroxyphenylacetone (10.0 g, 66 mmol) and phthalic anhydride (14.7 g, 99 mmol) are dissolved in 150 mL anhydrous DCM under N₂.

-

Catalyst Addition : AlCl₃ (13.2 g, 99 mmol) is added portionwise over 15 min while maintaining temperature ≤5°C.

-

Cyclization : The mixture is stirred at 0°C for 4 h, then poured into ice-cold 1M HCl. The organic layer is washed with NaHCO₃ (sat.), dried (MgSO₄), and concentrated. Recrystallization from ethyl acetate/hexane affords the isobenzofuranone core as white crystals (9.1 g, 68%).

Stage 2: Phosphorylation Reaction

-

Activation : The isobenzofuranone intermediate (5.0 g, 16.7 mmol) is suspended in 50 mL dry THF. Pyridine (4.1 mL, 50.1 mmol) is added under N₂.

-

POCl₃ Addition : POCl₃ (1.6 mL, 16.7 mmol) is added dropwise at 0°C. The mixture is stirred for 30 min, then quenched with 100 mL ice-water.

-

Workup : The aqueous phase is extracted with EtOAc (3×50 mL). Combined organic layers are washed with brine, dried (Na₂SO₄), and concentrated. Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the phosphate triester (4.3 g, 71%).

Stage 3: Cyclohexanaminium Salt Formation

-

Acid-Base Reaction : The phosphate triester (3.0 g, 5.0 mmol) is dissolved in 30 mL ethanol. Cyclohexanamine (1.2 mL, 10.0 mmol) is added, and the solution is refluxed for 2 h.

-

Crystallization : Cooling to 4°C precipitates the cyclohexanaminium salt. Filtration and washing with cold ethanol afford the title compound as a hygroscopic solid (2.9 g, 83%).

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization Challenges

-

Byproduct Formation : Di-ester phosphates (≈12%) arise from over-phosphorylation, requiring careful POCl₃ stoichiometry control.

-

Hygroscopicity : The final salt absorbs atmospheric moisture rapidly, necessitating storage under dry N₂ with desiccant.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Phosphorylation

A modified protocol using microwave irradiation (100 W, 80°C, 10 min) reduces reaction time from 30 min to 10 min but decreases yield to 65% due to thermal decomposition.

Enzymatic Phosphorylation

Preliminary trials with acid phosphatases (e.g., potato apyrase) show <20% conversion, limited by enzyme compatibility with the hydrophobic isobenzofuranone substrate.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate production economics (Table 2):

Table 2: Cost Distribution for 1 kg Batch

| Component | Cost Contribution |

|---|---|

| 4-Hydroxyphenylacetone | 38% |

| POCl₃ | 29% |

| Solvents | 18% |

| Labor/Energy | 15% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves phosphorylation of the phenolic hydroxyl group in the precursor molecule, 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenol, using phosphorylating agents (e.g., POCl₃) under anhydrous conditions. Purification is achieved via column chromatography (silica gel, gradient elution with chloroform/methanol) followed by recrystallization in acetonitrile. Purity is validated using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/³¹P NMR spectroscopy. Structural confirmation relies on comparing spectral data with literature-reported derivatives of phenolphthalein monophosphate analogs .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H, ¹³C, and ³¹P NMR in deuterated DMSO or CDCl₃ to confirm proton environments, carbon backbone, and phosphorylation efficiency.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ at m/z 397.29).

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (SHELXL for refinement) to resolve the 3D structure. Crystallization trials employ vapor diffusion with solvents like DMF/water. Twinning or disorder is addressed using SHELXL’s TWIN/BASF commands .

Q. How should researchers handle stability and storage challenges for this phosphate-containing compound?

- Methodological Answer : The phosphate ester bond is susceptible to hydrolysis, particularly under acidic/basic conditions. Store lyophilized samples at -20°C in desiccated amber vials. For aqueous solutions, use neutral pH buffers (e.g., PBS) and avoid freeze-thaw cycles. Monitor degradation via HPLC or TLC (silica plates, UV detection at 254 nm) over time.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN command with a BASF parameter to refine twin fractions. For disorder, apply PART/SUMP constraints to model overlapping atoms. Validate refinement with R-factor convergence (<5% discrepancy) and Fo-Fc electron density maps. Cross-check with DFT-optimized geometries (software: Gaussian 16, B3LYP/6-31G* basis set) to identify improbable bond lengths/angles .

Q. What experimental designs are optimal for studying interactions between this compound and phosphatase enzymes?

- Methodological Answer : Design kinetic assays using alkaline phosphatase (ALP) as a model enzyme. Prepare substrate solutions (compound + Mg²⁺ in Tris buffer, pH 9.8) and monitor phosphate release via malachite green assay (absorbance at 620 nm) or chemiluminescence (using ALP-conjugated probes, as in Sigma-Aldrich’s protocols for similar substrates) . Include negative controls (no enzyme) and competitive inhibitors (e.g., inorganic phosphate) to validate specificity.

Q. How can discrepancies between computational docking predictions and experimental binding data be analyzed?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s X-ray structure and ALP’s crystal structure (PDB ID: 1ALK). Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays. Discrepancies may arise from solvation effects or protein flexibility; address these via molecular dynamics simulations (GROMACS, 100 ns trajectory) to assess conformational stability .

Q. What strategies mitigate hygroscopicity during hygroscopicity-sensitive experiments (e.g., Karl Fischer titration)?

- Methodological Answer : Pre-dry samples in a vacuum desiccator (P₂O₅, 48 hours) before analysis. Conduct titrations in anhydrous methanol with coulometric KF reagents. For handling, use gloveboxes (N₂ atmosphere, <1% RH) and hermetically sealed sample cells. Validate moisture content in triplicate to ensure reproducibility.

Q. How can this compound be detected in complex biological matrices (e.g., serum)?

- Methodological Answer : Employ LC-MS/MS with a triple quadrupole system. Optimize MRM transitions for the parent ion (m/z 397.29 → 175.1, phosphate fragment). Validate recovery rates (>90%) via spike-and-recovery experiments in fetal bovine serum. For low-concentration detection, pre-concentrate samples using solid-phase extraction (C18 cartridges) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.